molecular formula C16H17NO2 B3820073 N-(4-isopropoxyphenyl)benzamide

N-(4-isopropoxyphenyl)benzamide

Cat. No.: B3820073
M. Wt: 255.31 g/mol
InChI Key: GTKUVVAXMFGESL-UHFFFAOYSA-N
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Description

N-(4-Isopropoxyphenyl)benzamide is a benzamide derivative characterized by a benzoyl group linked to a 4-isopropoxyaniline moiety. Its molecular formula is C₁₆H₁₇NO₂ (exact mass: 255.13 g/mol), featuring an isopropoxy (–O–CH(CH₃)₂) substituent at the para position of the aniline ring. This compound is typically synthesized via nucleophilic acyl substitution, where benzoyl chloride reacts with 4-isopropoxyaniline in the presence of a base.

Key functional groups include the amide (–CONH–) and isopropoxy (–O–CH(CH₃)₂) moieties.

Properties

IUPAC Name

N-(4-propan-2-yloxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12(2)19-15-10-8-14(9-11-15)17-16(18)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKUVVAXMFGESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropoxyphenyl)benzamide typically involves the condensation of 4-isopropoxyaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated purification systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The isopropoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The benzamide group can be reduced to form an amine derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) and are carried out in solvents like acetic acid or nitrobenzene.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenylbenzamide.

    Reduction: Formation of N-(4-isopropoxyphenyl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-isopropoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-isopropoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(4-isopropoxyphenyl)benzamide with structurally similar benzamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity Reference
This compound C₁₆H₁₇NO₂ 255.13 –CONH–, –O–CH(CH₃)₂ (para) Not reported Not explicitly reported
N-(2-Nitrophenyl)-4-bromobenzamide C₁₃H₉BrN₂O₃ 321.13 –CONH–, –Br, –NO₂ (ortho) Not reported Antimicrobial (inferred)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide C₁₇H₁₉NO₃ 285.34 –CONH–, –CH₂CH₂–, –OCH₃ (di-para) 90 Not reported
4-Methoxy-N-phenylbenzamide C₁₄H₁₃NO₂ 227.26 –CONH–, –OCH₃ (para) Not reported Antioxidant, antimicrobial
N-(4-Aminobutyl)-N-(3-aminopropyl)benzamide C₁₄H₂₃N₃O 249.36 –CONH–, –NH₂ (alkyl chains) Not reported DNA-binding (inferred)

Key Observations :

  • Lipophilicity : The isopropoxy group in this compound confers higher lipophilicity than methoxy or nitro substituents, which may enhance membrane permeability .
  • Steric Effects : Bulky substituents (e.g., isopropoxy) can hinder crystallization, as seen in the lack of reported melting points for this compound compared to smaller analogs like N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide .

Spectroscopic Characteristics

IR and NMR spectral data highlight functional group variations:

Compound Class IR Peaks (cm⁻¹) ¹H-NMR Shifts (δ, ppm) Reference
Benzamide derivatives –C=O: 1663–1682 (amide I) Aromatic H: 6.8–8.2
This compound (inferred) –C=O: ~1680, –NH: ~3278–3414 (amide) Isopropoxy –CH(CH₃)₂: 1.2–1.4 (d), 4.5–4.7 (m)
1,2,4-Triazole derivatives –C=S: 1247–1255 (thione tautomer) Aromatic H: 6.5–7.5
N-(4-Methoxyphenyl)benzamide –OCH₃: ~1273, –C=O: ~1680 Methoxy –OCH₃: ~3.8

Key Observations :

  • The absence of a C=S stretch (~1247–1255 cm⁻¹) in this compound distinguishes it from thioamide analogs .
  • Isopropoxy protons exhibit characteristic doublets (δ 1.2–1.4 ppm) and a multiplet (δ 4.5–4.7 ppm) for the –O–CH(CH₃)₂ group, contrasting with methoxy singlets (~δ 3.8 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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